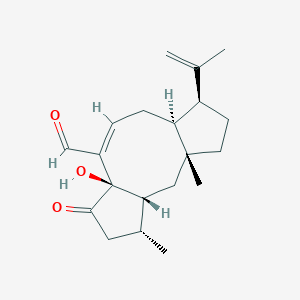
Traversianal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Traversianal is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a member of the family of amide derivatives and is known for its unique properties that make it an important tool in various fields of study.
Wirkmechanismus
Traversianal exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Traversianal also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Traversianal has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Traversianal has various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. Traversianal has also been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor, which are important for the growth and survival of neurons. Additionally, Traversianal has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Traversianal has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and does not have any significant side effects. However, one limitation of Traversianal is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Traversianal. One area of research is the potential use of Traversianal in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthetic methods for Traversianal that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of Traversianal and to identify its molecular targets.
Synthesemethoden
Traversianal can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trichlorobenzoyl chloride with 2-aminoethanol to form the intermediate compound 2-(2-hydroxyethyl)benzamide. This intermediate compound is then reacted with 2-amino-5-methylthiazole to form Traversianal.
Wissenschaftliche Forschungsanwendungen
Traversianal has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Traversianal has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
108605-66-9 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1 |
InChI-Schlüssel |
QXVAWAHULUVLPT-FHIBGDQLSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@]/2([C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)C(=C)C)C)O |
SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
Kanonische SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
Synonyme |
traversianal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



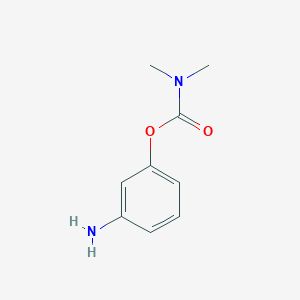
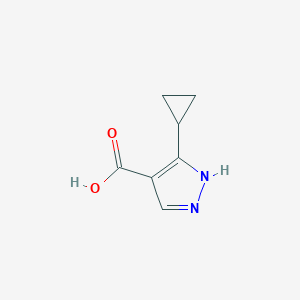

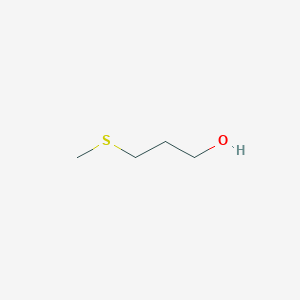

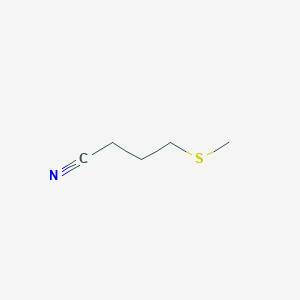
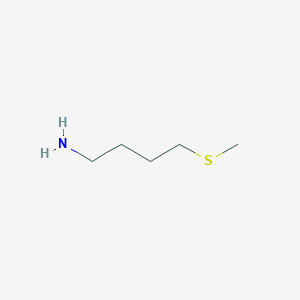
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

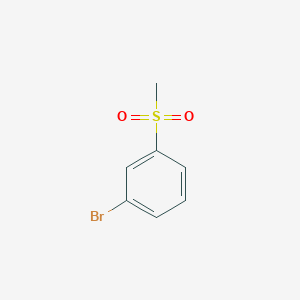
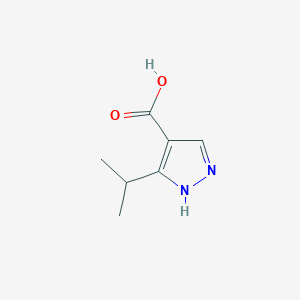

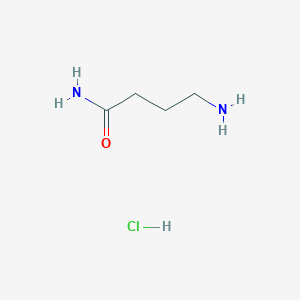
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)